molecular formula C6H14N2O2S B1646801 N-(3-Piperidyl)methanesulfonamide CAS No. 944068-21-7

N-(3-Piperidyl)methanesulfonamide

Cat. No. B1646801
CAS RN: 944068-21-7
M. Wt: 178.26 g/mol
InChI Key: DHGIQFYIIZOGKF-UHFFFAOYSA-N
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Description

“N-(3-Piperidyl)methanesulfonamide” (CAS# 944068-21-7) is a research chemical . It is a building block used in scientific research . Its unique properties make it valuable for studying biological processes and developing new drugs.


Molecular Structure Analysis

The molecular formula of “N-(3-Piperidyl)methanesulfonamide” is C6H14N2O2S . Its molecular weight is 178.25 . The canonical SMILES representation is CS(=O)(=O)NC1CCCNC1 .


Physical And Chemical Properties Analysis

“N-(3-Piperidyl)methanesulfonamide” is a solid . Its boiling point is predicted to be 299.4±50.0 °C at a pressure of 760 Torr .

Scientific Research Applications

Cardiac Electrophysiology and Inotropic Actions

Research has shown that certain methanesulfonanilide derivatives exhibit significant effects on cardiac electrophysiological and hemodynamic parameters, demonstrating potential as class III antiarrhythmic agents. These compounds have been found to increase ventricular refractoriness and exhibit dose-dependent effects on cardiac contractility, suggesting a potential role in treating arrhythmias and augmenting cardiac contractility (Wallace et al., 1991).

Organic Synthesis and Cyclization Reactions

The Rh-catalyzed intramolecular cyclization of certain sulfonamide compounds has been explored, leading to the formation of sulfonylated unsaturated piperidines. This process showcases the utility of these compounds in synthesizing complex organic structures with potential applications in medicinal chemistry and drug design (Furukawa et al., 2019).

Chemoselective N-Acylation Reagents

Studies have developed storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides as N-acylation reagents with good chemoselectivity. These reagents are valuable in organic synthesis for acylating amines without affecting other functional groups, enhancing the synthesis of complex organic molecules (Kondo et al., 2000).

Antibacterial Activity

New sulfonamide derivatives, including those based on methanesulfonamide, have been synthesized and tested for their antibacterial activity. These compounds exhibited significant activity against various gram-positive and gram-negative bacteria, indicating their potential as antibacterial agents (Özdemir et al., 2009).

Bioconjugate Chemistry

The sulfomethylation of macrocycles with methanesulfonate groups has been investigated, providing a route to synthesize mono- and diacetate, phosphonate, and phosphinate derivatives. This method offers a versatile approach to creating complex chelating agents for potential applications in medicinal chemistry and imaging (van Westrenen & Sherry, 1992).

Safety and Hazards

“N-(3-Piperidyl)methanesulfonamide” is harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Mode of Action

It is known to interact with its targets, leading to changes in cellular processes . .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound . More research is needed to outline these properties and their impact on the compound’s bioavailability.

Action Environment

The action, efficacy, and stability of N-(3-Piperidyl)methanesulfonamide can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and the container should be kept tightly closed . More research is needed to understand how other environmental factors might influence the compound’s action.

properties

IUPAC Name

N-piperidin-3-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-11(9,10)8-6-3-2-4-7-5-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGIQFYIIZOGKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Piperidyl)methanesulfonamide

CAS RN

944068-21-7
Record name N-(piperidin-3-yl)methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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